![molecular formula C17H16ClNO2S B4963047 N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide, commonly known as ACTP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of thioamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of ACTP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, ACTP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately resulting in the death of cancer cells. In inflammation research, ACTP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. This inhibition leads to the reduction of inflammatory cytokines and the suppression of inflammation.
Biochemical and Physiological Effects:
ACTP has been shown to have various biochemical and physiological effects. In cancer research, ACTP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, ACTP has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders research, ACTP has been shown to reduce oxidative stress and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using ACTP in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACTP is its potential toxicity, which can vary depending on the dose and duration of exposure. It is important to use appropriate safety measures when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the research on ACTP. In cancer research, further studies can be conducted to investigate the potential of ACTP as a chemotherapeutic agent. In inflammation research, further studies can be conducted to investigate the potential of ACTP in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders research, further studies can be conducted to investigate the potential of ACTP in the treatment of Alzheimer's disease and Parkinson's disease.
In conclusion, ACTP is a synthetic compound that has shown promising results in various scientific research applications. Its potential pharmacological applications in cancer, inflammation, and neurodegenerative disorders make it an attractive compound for further research. However, it is important to use appropriate safety measures when handling and using this compound in lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of ACTP.
合成法
The synthesis of ACTP involves the reaction between 4-chlorobenzenethiol and 3-acetylphenyl isothiocyanate in the presence of a base. The reaction takes place in a solvent such as dichloromethane or ethyl acetate, and the product is obtained through recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
ACTP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ACTP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In neurodegenerative disorders, ACTP has been studied for its potential in reducing oxidative stress and improving cognitive function.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-11(20)13-4-3-5-15(10-13)19-17(21)12(2)22-16-8-6-14(18)7-9-16/h3-10,12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDKDDFNNDNIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)
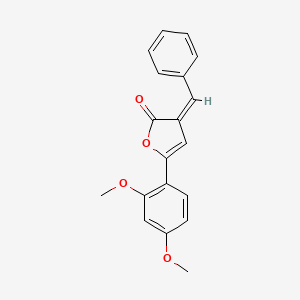
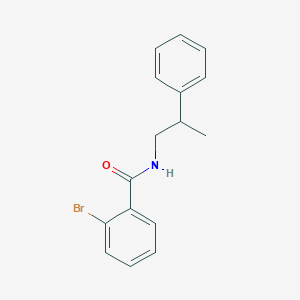
![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)
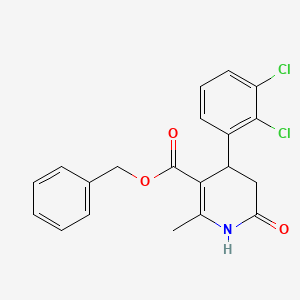
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
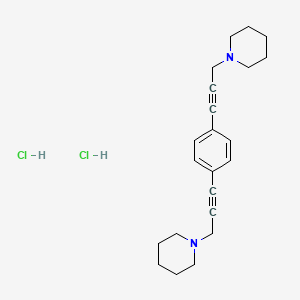
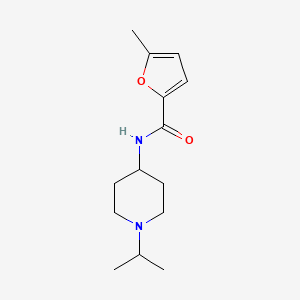
![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)